

# In-Depth Technical Guide: Certificate of Analysis for Ritonavir-13C3 Reference Standards

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Compound of Interest		
Compound Name:	Ritonavir-13C3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control and analysis of **Ritonavir-13C3**, an isotopically labeled reference standard crucial for pharmacokinetic and metabolic studies. The document details the analytical methodologies employed to ascertain the identity, purity, and potency of this standard, presented in the format of a representative Certificate of Analysis.

**Product Information** 

Parameter	Specification
Product Name	Ritonavir-13C3
CAS Number	1217673-23-8[1]
Molecular Formula	C34 <sup>13</sup> C3H48N6O5S2
Molecular Weight	723.94 g/mol [1]
Appearance	White to off-white powder
Solubility	Freely soluble in methanol and ethanol, slightly soluble in acetonitrile, and practically insoluble in water.
Storage	Store at 2-8°C, protected from light.



# **Quantitative Analysis**

The following tables summarize the quantitative data obtained from the analysis of a representative batch of **Ritonavir-13C3**.

**Chromatographic Purity (HPLC)** 

Parameter	Result
Purity (by area %)	99.8%
Retention Time	4.82 min
Isotopic Enrichment	≥99% for <sup>13</sup> C

**Identity Confirmation (Mass Spectrometry)** 

Parameter	Result
Mass Spectrum (m/z)	Consistent with the theoretical mass of Ritonavir-13C3
Major Fragment Ions	Consistent with the fragmentation pattern of Ritonavir

**Structural Confirmation (NMR)** 

Parameter	Result
<sup>1</sup> H NMR Spectrum	Consistent with the structure of Ritonavir
<sup>13</sup> C NMR Spectrum	Consistent with the structure and isotopic labeling of Ritonavir-13C3

## **Experimental Protocols**

Detailed methodologies for the key experiments are provided below.

# **High-Performance Liquid Chromatography (HPLC)**



A validated stability-indicating HPLC method was employed to determine the purity of the **Ritonavir-13C3** reference standard.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Agilent Eclipse XDB-C18, 5 μm, 4.6 x 150 mm[2].
- Mobile Phase: A mixture of acetonitrile and 0.05 M phosphoric acid (55:45, v/v)[2].
- Flow Rate: 1.0 mL/min[2].
- Detection: UV at 210 nm[2].
- Injection Volume: 20 μL.
- Data Analysis: The purity is calculated based on the peak area of the principal peak relative to the total peak area.

## Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) was used for the confirmation of the identity and isotopic enrichment of **Ritonavir-13C3**.

- Instrumentation: A high-resolution mass spectrometer coupled with a UPLC system.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Scan Mode: Full scan and product ion scan.
- Sample Preparation: The reference standard is dissolved in a suitable solvent, typically methanol or acetonitrile, to an appropriate concentration.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy were utilized to confirm the chemical structure and the position of the isotopic labels.

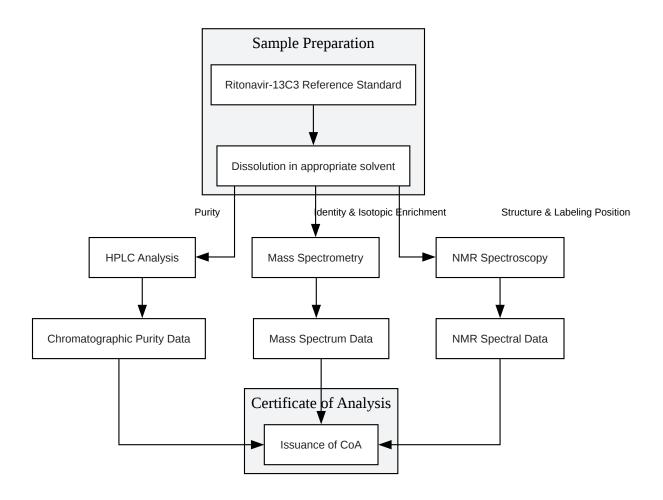
Instrumentation: A high-field NMR spectrometer.



- Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Analysis: The obtained spectra are compared with the known spectra of Ritonavir to confirm
  the structural integrity. The <sup>13</sup>C spectrum is analyzed to confirm the enrichment at the labeled
  positions.

## **Visualizations**

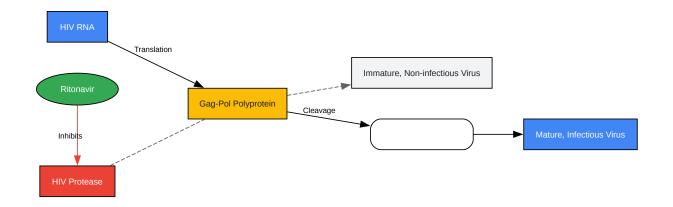
The following diagrams illustrate the experimental workflow and the mechanisms of action of Ritonavir.



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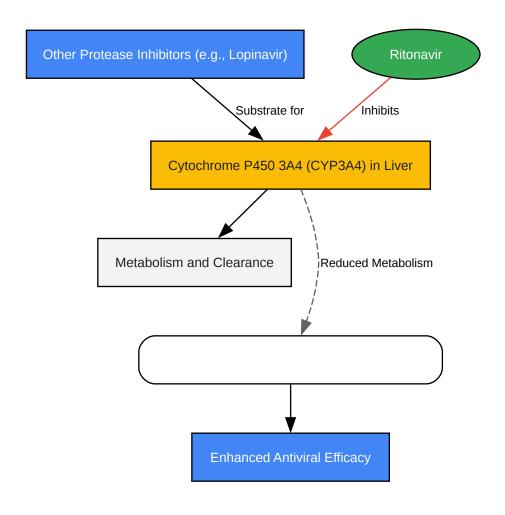
#### Experimental workflow for Ritonavir-13C3 analysis.



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Mechanism of Ritonavir as an HIV protease inhibitor.





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## References

- 1. Ritonavir-13C3 | C37H48N6O5S2 | CID 45040376 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. schd-shimadzu.com [schd-shimadzu.com]
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